molecular formula C22H19ClN4O3 B2576968 N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-39-8

N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2576968
CAS No.: 921807-39-8
M. Wt: 422.87
InChI Key: FJDFENQQZHIIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with substituted aryl and carboxamide groups. Its structure includes:

  • A 3-chloro-4-methylphenyl group at the N1 position.
  • A 4-methylphenyl substituent at the C3 position.
  • A 5-methyl group on the pyrrolidine ring.
  • A carboxamide moiety at C5.

This compound is part of a broader class of pyrrolo[3,2-d]pyrimidines investigated for their biological activities, particularly as microtubule disruptors and kinase inhibitors .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-12-4-8-15(9-5-12)27-21(29)19-18(25-22(27)30)16(11-26(19)3)20(28)24-14-7-6-13(2)17(23)10-14/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDFENQQZHIIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)C)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylaniline with 2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is in the field of anticancer research. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as promising candidates for cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. For instance, compounds structurally related to N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Research indicates that pyrrolo[3,2-d]pyrimidines can effectively inhibit kinases and other enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to the modulation of various biological processes, making it a valuable scaffold for the development of targeted therapies .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the compound's structure can enhance its biological activity and selectivity .

Pesticide Development

The unique chemical structure of this compound also opens avenues for its application in agricultural chemistry. Research into similar pyrrolo[3,2-d]pyrimidines has indicated their potential as pesticide agents due to their ability to disrupt specific biochemical pathways in pests . This could lead to the development of novel agrochemicals that are effective yet environmentally friendly.

Comparative Analysis of Pyrrolo[3,2-d]pyrimidines

Compound NameBiological ActivityTarget EnzymeReference
This compoundAnticancerKinases
Similar Compound AAntimicrobialBacterial Enzymes
Similar Compound BInhibitorProtein Kinase

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer efficacy of pyrrolo[3,2-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on human cancer cell lines. The results showed that modifications to the phenyl groups significantly influenced the potency against specific cancer types. The compound N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo demonstrated particularly strong activity against breast cancer cells .

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition study revealed that N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo exhibited selective inhibition against certain kinases involved in cancer signaling pathways. The compound's structure allowed for effective binding to the ATP-binding site of these enzymes, leading to decreased phosphorylation of downstream targets .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparisons

Substituent Effects on Activity

  • The 3-chloro-4-methylphenyl group in the target compound may enhance hydrophobic interactions with microtubule or kinase binding pockets compared to the 4-methoxyphenyl in Compound 5 .
  • The 7-carboxamide moiety is conserved across multiple analogs (e.g., Compounds 5–13 , LY231514 ), suggesting its critical role in binding affinity.

Toxicity and MTD

  • The toluenesulfonyl group in Compound 9 increased the maximum tolerated dose (MTD) from 10 to 40 mg/kg while retaining submicromolar activity, highlighting the role of bulky substituents in reducing toxicity .
  • The target compound’s 5-methyl and 4-methylphenyl groups may balance lipophilicity and metabolic stability, though MTD data remain pending.

Synthetic Routes

  • Similar to other pyrrolo[3,2-d]pyrimidines , the target compound likely utilizes:

  • Methylation with NaH/CH₃Br for the 5-methyl group.
  • Amide coupling with 3-chloro-4-methylphenylamine for the carboxamide moiety.

Crystallographic Insights

  • The dihedral angles between the pyrrolo[3,2-d]pyrimidine core and aryl substituents (e.g., 61.05°–75.39° in ) influence molecular packing and solubility. The target compound’s 4-methylphenyl group may adopt a similar orientation, optimizing π-π stacking .

Research Findings and Implications

  • Microtubule Depolymerization: Compounds with 4-methoxyphenyl (e.g., Compound 5) showed EC50 values comparable to combretastatin A-4, a known microtubule disruptor. The target compound’s 3-chloro-4-methylphenyl group may enhance potency by increasing steric bulk and halogen bonding .
  • Kinase Inhibition: Pyrrolo[3,2-d]pyrimidines with morpholinylethyl or pyridyl substituents () exhibit nanomolar IC50 against KDR. The target compound’s 7-carboxamide could mimic these interactions .
  • Toxicity Mitigation : Substitution at N5 (e.g., toluenesulfonyl in Compound 9) reduces toxicity without compromising activity, suggesting similar modifications could benefit the target compound .

Biological Activity

N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN4O3C_{24}H_{23}ClN_4O_3, with a molecular weight of 450.91 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include condensation and cyclization processes. The specific synthetic route can vary based on the desired functional groups and overall yield.

Antiviral Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiviral properties. For example, compounds similar to the target molecule have shown promising activity against HIV-1 by inhibiting integrase enzymes crucial for viral replication .

Anticancer Properties

Pyrrolo[3,2-d]pyrimidines have also been studied for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

Study Findings Reference
Study on anti-HIV activityThe compound exhibited IC50 values in the low micromolar range against HIV-1 integrase
Investigation of anticancer effectsInduced apoptosis in breast cancer cell lines with a mechanism involving caspase activation
Evaluation of cytotoxicityShowed selective cytotoxic effects on tumor cells compared to normal cells

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Integrase Inhibition : Similar compounds have been shown to bind to the active site of integrase enzymes in HIV, preventing viral replication.
  • Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Q & A

Q. What synthetic methodologies are commonly employed for the target compound?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclization : Refluxing 3-amino-2-cyanopyrrole intermediates with formamide or ammonia in methanol (Method A, ) yields pyrrolo[3,2-d]pyrimidine cores.
  • Functionalization : Subsequent coupling with substituted anilines (e.g., 3-chloro-4-methylaniline) under acidic conditions (e.g., p-toluenesulfonic acid in methanol) introduces the carboxamide group (Method B, ). Key parameters include solvent choice (DMF for solubility), temperature (80–100°C), and reaction time (6–8 hours). Yields range from 45% to 72% depending on purification methods .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups, ).
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., dihedral angles between pyrrolopyrimidine and phenyl rings, ).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 452.12, ). Cross-validation with IR (carbonyl stretches at ~1700 cm⁻¹) ensures consistency .

Q. How are reaction conditions standardized for reproducibility?

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol facilitates crystallization ().
  • Catalysts : Acidic catalysts (e.g., p-TsOH) accelerate amide bond formation ().
  • Temperature Control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks (). Detailed protocols for quenching (ice baths) and workup (pH adjustment to 6–7) are critical .

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DoE)?

  • Variable Screening : Prioritize temperature, solvent ratio, and catalyst loading using fractional factorial designs ().
  • Response Surface Methodology (RSM) : Optimize parameters like reflux time (6 vs. 8 hours) and ammonia concentration (25% vs. 30%) to maximize yield (). Example: A Central Composite Design (CCD) for cyclization steps improved yields from 55% to 78% by adjusting DMF:methanol ratios (3:1 → 2:1) .

Q. What strategies resolve contradictions in biological activity data?

  • Target Validation : Use kinase inhibition assays (e.g., EGFR or BRAF kinases) to confirm mechanism of action ().
  • Metabolic Stability Tests : Compare half-life (t½) in liver microsomes to rule out false negatives from rapid degradation ().
  • Dose-Response Curves : EC50 values should be validated across ≥3 independent replicates to address variability .

Q. How are computational methods applied to predict SAR?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrophobic contacts with 4-methylphenyl groups, ).
  • QSAR Modeling : Hammett constants (σ) for substituents on the chlorophenyl ring correlate with cytotoxicity (R² = 0.89 in ).
  • DFT Calculations : Predict electron-density maps to guide modifications (e.g., introducing electron-withdrawing groups at position 5) .

Q. What challenges arise in scaling up multi-step syntheses?

  • Intermediate Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or trituration ().
  • Exothermic Reactions : Use jacketed reactors to control temperature during POCl3-mediated chlorination ().
  • Byproduct Management : TLC monitoring (silica gel, ethyl acetate/hexane) identifies side products early .

Methodological Considerations Table

AspectKey ParametersReferences
Cyclization Solvent (DMF), NH3 concentration (25%)
Amidation p-TsOH (5 mol%), methanol reflux
Purification Ethanol-DMF recrystallization
SAR Analysis Kinase inhibition assays, QSAR models
Yield Optimization DoE, RSM, solvent ratios

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.